2a-Hydroxy Testosterone 2,17-Diacetate
Description
Contextualization within Androgen and Steroid Biochemistry
Androgens are a class of steroid hormones that play a pivotal role in the development and maintenance of male characteristics in vertebrates. nih.gov The principal and most well-known androgen is testosterone (B1683101), which is synthesized primarily in the testes from cholesterol through a series of enzymatic reactions. lgcstandards.comresearchgate.net Testosterone's biological activity is not limited to its original form; it serves as a precursor to more potent androgens like dihydrotestosterone (B1667394) (DHT) and also to estrogens such as estradiol (B170435). nih.gov The metabolic conversion of testosterone into its various derivatives is a key aspect of androgen function and regulation. lgcstandards.com
The study of these metabolic pathways and the resulting derivatives is crucial for understanding both normal physiological processes and the biochemical basis of various health conditions. Enzymes like 5α-reductase, which converts testosterone to DHT, and aromatase, which converts testosterone to estradiol, are key players in this intricate network. lgcstandards.comnih.gov The broader family of cytochrome P450 enzymes is also instrumental in the hydroxylation of steroids, a process that can alter their biological activity and clearance. nih.gov
Significance of Testosterone Derivatives in Academic Investigation
The academic investigation of testosterone derivatives is driven by the need to understand the structure-activity relationships of androgens. By modifying the basic testosterone structure, researchers can probe the specific interactions between the hormone and its receptor, leading to insights into how these interactions mediate physiological effects. wikipedia.org These derivatives are also essential tools in the development of synthetic androgens with potentially more favorable properties, such as enhanced potency or improved oral bioavailability. nih.gov
Furthermore, the study of testosterone metabolites, including hydroxylated forms, is critical for understanding how the body modulates hormone signaling and for identifying biomarkers of specific metabolic activities or exposures to certain substances. nih.gov For instance, the profile of testosterone metabolites can be altered by exposure to endocrine-disrupting chemicals. nih.gov Therefore, having access to pure, well-characterized testosterone derivatives is essential for a wide range of research applications, from fundamental endocrinology to toxicology and drug development.
Structural Basis for Research Focus on 2α-Hydroxytestosterone 2,17-Diacetate
2α-Hydroxytestosterone is a metabolite of testosterone, characterized by the addition of a hydroxyl group at the 2α position of the steroid's A-ring. This hydroxylation is a significant modification that can influence the molecule's interaction with androgen receptors and its subsequent metabolic fate. The addition of acetate (B1210297) groups at the 2- and 17-positions to form 2α-Hydroxytestosterone 2,17-Diacetate serves a critical purpose in a research context.
The acetate groups act as protecting groups, which are temporary modifications of functional groups in a molecule to prevent them from reacting during a chemical synthesis or to facilitate their analysis. In the case of 2α-Hydroxytestosterone 2,17-Diacetate, the diacetate form is essentially a "protected" version of 2α-hydroxytestosterone. This protection can be important for several reasons, including:
Stability: The acetate groups can increase the stability of the molecule during storage or certain experimental procedures.
Synthesis: In multi-step chemical syntheses, protecting groups are crucial to ensure that reactions occur at the desired locations on the steroid backbone.
Analytical Standards: 2α-Hydroxytestosterone 2,17-Diacetate is used as a reference material in analytical chemistry, particularly in the context of sports drug testing and steroid metabolism studies. lgcstandards.com The well-defined structure and purity of the diacetate make it an ideal standard for calibrating analytical instruments and for identifying the presence of its parent compound or related metabolites in biological samples.
The structural characteristics of 2α-Hydroxytestosterone 2,17-Diacetate are detailed in the table below.
| Property | Value |
| IUPAC Name | (2R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2,17-diyl diacetate |
| Molecular Formula | C₂₃H₃₂O₅ |
| Molecular Weight | 388.5 g/mol |
| Parent Compound | 2α-Hydroxytestosterone |
| Functional Groups | Two acetate esters (at C2 and C17), one ketone (at C3), and a carbon-carbon double bond (at C4-C5) |
Detailed Research Findings
Research into 2α-hydroxytestosterone and its derivatives has largely focused on the enzymatic processes that lead to its formation. Various cytochrome P450 (CYP) enzymes have been identified as capable of hydroxylating testosterone at the 2α position. The efficiency and regioselectivity of this reaction can be influenced by the specific CYP enzyme and can be further engineered through site-directed mutagenesis.
Below is a summary of research findings on the enzymatic hydroxylation of testosterone, which is the precursor to 2α-Hydroxytestosterone 2,17-Diacetate.
Table 1: Research on Enzymatic Hydroxylation of Testosterone
| Enzyme/System | Key Findings | Reference |
|---|---|---|
| **CYP154C2 from *Streptomyces avermitilis*** | Catalyzed the 2α-hydroxylation of androstenedione (B190577) (a testosterone precursor). Structure-guided mutagenesis (e.g., L88F/M191F mutant) significantly enhanced the conversion rate and substrate binding affinity for testosterone and androstenedione while maintaining high 2α-position selectivity. | nih.gov |
| **CYP105D7 from *Streptomyces avermitilis*** | Capable of catalyzing the 2β-hydroxylation of testosterone. Site-directed mutagenesis of key arginine residues resulted in up to a 9-fold increase in steroid conversion compared to the wild-type enzyme. | lgcstandards.com |
| CYP105D18 | Regiospecifically hydroxylated testosterone to 2β-hydroxytestosterone. Rational design of the substrate access channel, specifically the F184A mutant, showed a significant increase in product formation. | nih.gov |
| P450BM3 Mutants | Directed evolution of P450BM3 mutant F87A led to variants with altered regioselectivity, producing 2β-, 15β-, or 16β-hydroxytestosterone. This demonstrates the potential to engineer enzymes for specific hydroxylation patterns. | nih.gov |
| Rat Liver Microsomes | Studies on rat liver microsomes have shown the production of 2α-hydroxytestosterone as a metabolite of testosterone. The profile of these metabolites can be altered by exposure to chemicals like DDT. | nih.gov |
Properties
CAS No. |
21936-08-3 |
|---|---|
Molecular Formula |
C23H32O5 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(2R,8R,9S,10R,13S,14S,17S)-2-acetyloxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O5/c1-13(24)27-20-12-23(4)15(11-19(20)26)5-6-16-17-7-8-21(28-14(2)25)22(17,3)10-9-18(16)23/h11,16-18,20-21H,5-10,12H2,1-4H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 |
InChI Key |
XEXPFKWHLWMBQT-JZYPGELDSA-N |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)OC(=O)C)C |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)[C@@H](C[C@]34C)OC(=O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)OC(=O)C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 2α Hydroxytestosterone 2,17 Diacetate
Strategies for 2α-Hydroxylation of Androstane (B1237026) Scaffolds in Steroid Synthesis
The introduction of a hydroxyl group at the 2α-position of an androstane scaffold is a challenging yet crucial transformation for altering the biological profile of steroidal molecules. This modification can significantly impact polarity, receptor binding, and metabolic stability. nih.gov While chemical synthesis methods for such specific hydroxylations are often complex and low-yielding, biocatalysis using cytochrome P450 (P450) enzymes has emerged as a promising strategy. nih.gov
Cytochrome P450 enzymes are capable of catalyzing site-selective C-H oxidation on a broad range of substrates, including steroids. nih.gov Specifically, CYP154C2 from Streptomyces avermitilis has been identified as a 2α-hydroxylase for androstane scaffolds like testosterone (B1683101) (TES) and androstenedione (B190577) (ASD). researchgate.netresearchgate.net However, wild-type CYP154C2 often exhibits low conversion efficiency, which has prompted research into enzyme engineering to improve its catalytic properties. nih.govnih.gov
Through structure-guided rational design, researchers have successfully engineered CYP154C2 mutants with significantly enhanced 2α-hydroxylation efficiency while maintaining high regio- and stereoselectivity. nih.govresearchgate.net By analyzing the crystal structure of the enzyme bound to a substrate, key amino acid residues in the active site can be identified and mutated to improve substrate binding and conversion rates. For instance, mutations like L88F, M191F, and V285L have been shown to substantially increase the catalytic efficiency (kcat/Km) and total turnover number (TTN) for the 2α-hydroxylation of testosterone. nih.gov Interestingly, some mutations, such as those involving L88F, can also introduce other hydroxylation activities, like at the 16α-position, highlighting the critical role of specific residues in controlling selectivity. nih.govnih.gov
Table 1: Impact of CYP154C2 Mutations on Testosterone 2α-Hydroxylation Efficiency
| Enzyme Variant | Relative Conversion Efficiency vs. Wild-Type (WT) | Key Findings |
| M191F | ~10-fold increase | Significantly improves conversion efficiency while retaining high 2α selectivity. nih.gov |
| L88F/M191F | ~20-fold increase | Enhanced substrate binding affinity and catalytic rate. nih.gov |
| M191F/V285L | ~25-fold increase | Markedly increased total turnover number and kcat/Km. nih.gov |
These enzymatic strategies provide a powerful and effective pathway for producing 2α-hydroxylated steroid precursors, which are essential for the synthesis of compounds like 2α-Hydroxytestosterone 2,17-Diacetate. nih.gov
Selective Acetylation at C-2 and C-17 Positions for 2,17-Diacetate Formation
Following 2α-hydroxylation, the next key step in synthesizing 2α-Hydroxytestosterone 2,17-Diacetate is the selective acetylation of the hydroxyl groups at the C-2 and C-17 positions. Acetylation is a common strategy to modify the lipophilicity and pharmacokinetic properties of steroid drugs. rsc.orgacs.org The target molecule contains two secondary hydroxyl groups. Achieving diacetylation requires conditions that can overcome any differences in reactivity or steric hindrance between the two positions.
Chemical acetylation of steroid alcohols is typically accomplished using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base catalyst like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). The base activates the hydroxyl groups and neutralizes the acidic byproduct of the reaction. While chemical methods are widely used, achieving high selectivity can be challenging if the molecule contains multiple hydroxyl groups with similar reactivity. rsc.org In the case of 2α-hydroxytestosterone, both the C-2α and C-17β hydroxyls are secondary, but their local steric environments differ, which could influence reaction rates.
An alternative approach is enzymatic acylation, which can offer superior regio- and stereoselectivity. rsc.org However, for a total synthesis of a diacetate, a chemical method with a stoichiometric excess of the acetylating agent under forcing conditions is often employed to ensure both hydroxyl groups react.
The efficiency of an acetylation reaction is highly dependent on several parameters, including the choice of solvent, temperature, reaction time, and catalyst. researchgate.netmdpi.com Optimization of these conditions is crucial to maximize the yield of the desired diacetylated product and minimize side reactions.
Table 2: Illustrative Optimization of Phenol (B47542) Acetylation Conditions
| Entry | Temperature (°C) | Time (min) | Solvent | Yield (%) |
| 1 | 25 | 60 | Neat | Lower Yield |
| 2 | 40 | 60 | Neat | Moderate Yield |
| 3 | 50 | 60 | Neat | 96 researchgate.net |
| 4 | 60 | 60 | Neat | 96 researchgate.net |
| 5 | 50 | 30 | Neat | Lower Yield |
| 6 | 50 | 90 | Neat | 96 researchgate.net |
| 7 | 50 | 60 | DMF | 93 researchgate.net |
| 8 | 50 | 60 | CH3CN | 83 researchgate.net |
This table is based on data for the acetylation of phenol and serves as an example of a typical optimization process. researchgate.net
For the synthesis of 2α-Hydroxytestosterone 2,17-Diacetate, one would similarly explore variations in temperature, time, and solvent to drive the reaction to completion and obtain the di-ester in high yield.
The logical and primary precursor for the synthesis of 2α-Hydroxytestosterone 2,17-Diacetate is Testosterone . The synthetic route would involve the initial 2α-hydroxylation of testosterone, as described in section 2.1, to form 2α-hydroxytestosterone. This intermediate would then undergo diacetylation to yield the final product.
Other androstane steroids could also serve as starting materials for related compounds. Dihydrotestosterone (B1667394) (DHT) , the 5α-reduced metabolite of testosterone, is a fundamental androstane. nih.gov While DHT itself lacks the C4-C5 double bond of testosterone, its scaffold is central to many synthetic pathways. A synthesis starting from a DHT-related precursor would result in a diacetate derivative of the saturated A-ring androstane series.
Another relevant precursor is Androstenedione (ASD) , which can also be efficiently 2α-hydroxylated by engineered CYP154C2 enzymes. researchgate.netresearchgate.net Starting with 2α-hydroxyandrostenedione, subsequent reduction of the C-17 ketone to a hydroxyl group, followed by diacetylation, would provide an alternative route to the target molecule or its analogs. The synthesis of tritium-labeled testosterone has utilized testosterone acetate (B1210297) as a key intermediate, highlighting the relevance of acetylated precursors in steroid chemistry. iaea.org
Derivatization Pathways and Stereochemical Considerations in the Synthesis of 2α-Hydroxytestosterone Derivatives
The synthesis of 2α-hydroxytestosterone derivatives is governed by significant stereochemical considerations. The "α" designation for the hydroxyl group at C-2 indicates that it lies below the plane of the steroid's A-ring. This specific orientation is critical, as it has been shown to influence how the molecule interacts with biological targets, for example, by sterically hindering binding to a receptor pocket. nih.gov The use of stereoselective enzymatic hydroxylation is therefore a key advantage in controlling this crucial aspect of the molecule's architecture. nih.gov
Starting from 2α-hydroxytestosterone, various derivatization pathways can be explored to create a library of related compounds. Beyond acetylation, other functional groups can be introduced:
Esterification at C-17: The C-17 hydroxyl group can be esterified with a wide range of carboxylic acids to produce derivatives with varying chain lengths and properties, a common strategy for modifying steroid activity and duration of action. researchgate.net
Carbamate (B1207046) Formation: Steroids with a carbamate function at C-17 have been synthesized and shown to act as inhibitors of enzymes like steroid 5α-reductase. nih.gov
Introduction of Heteroaryl Groups: Attaching heteroaromatic substituents at positions like C-17 has been used to design inhibitors of steroidogenic enzymes such as C17(20) lyase. nih.gov
Modification at C-2: The 2-position can be further functionalized. For example, syntheses of 2-carboxy-androstadiene derivatives have been reported, yielding compounds with antiglucocorticoid activity. nih.gov
Each of these derivatization pathways requires careful consideration of reaction conditions to maintain the desired stereochemistry at C-2 and other chiral centers within the steroid nucleus.
Analogous Steroid Synthesis Approaches Relevant to 2α-Hydroxytestosterone 2,17-Diacetate Research
The synthetic strategies employed for 2α-Hydroxytestosterone 2,17-Diacetate are mirrored in other areas of steroid synthesis. The challenges of site-specific functionalization are a common theme, and many of the solutions are broadly applicable.
Other Enzymatic Hydroxylations: The use of P450 enzymes is a widespread strategy for introducing hydroxyl groups at various positions on the steroid scaffold that are difficult to access through traditional chemical methods. Research has identified enzymes and engineered variants for hydroxylation at C-7β, C-11β, C-14α, and C-19, among others. rsc.org These processes, like 2α-hydroxylation, rely on biocatalysis to achieve high regio- and stereoselectivity for the production of valuable steroid intermediates. rsc.org
Synthesis of Complex Steroid Esters and Ethers: The synthesis of steroid derivatives with complex side chains, such as biotinylated estradiol (B170435) probes, showcases analogous multi-step synthetic sequences. researchgate.net These syntheses often involve protection of reactive groups, stereospecific transformations, installation of linker arms, and final functionalization, reflecting the complexity involved in creating targeted steroid molecules. researchgate.net
Development of Steroid-Based Enzyme Inhibitors: The design and synthesis of inhibitors for enzymes like steroid 5α-reductase or aromatase often involve creating novel steroid derivatives. acs.org This research requires the development of synthetic routes to introduce specific functionalities, such as fluorinated phenyl groups or carbamates, onto the steroid nucleus to achieve potent and selective inhibition. acs.orgnih.gov
These analogous approaches highlight a common set of advanced synthetic tools—including biocatalysis, multi-step protection/deprotection strategies, and stereocontrolled reactions—that are essential for modern steroid research and the development of novel compounds like 2α-Hydroxytestosterone 2,17-Diacetate.
Biochemical Pathways and Enzymatic Biotransformation Studies of 2α Hydroxytestosterone 2,17 Diacetate
Endogenous Formation Pathways of 2α-Hydroxytestosterone and its Metabolites
The formation of 2α-hydroxytestosterone is a step in the metabolic journey of testosterone (B1683101) within the body. ebi.ac.uk This process is primarily orchestrated by a superfamily of enzymes known as Cytochrome P450s.
Cytochrome P450 (CYP) enzymes are critical players in the metabolism of a wide array of endogenous and exogenous compounds, including steroids. researchgate.netnih.gov These heme-containing monooxygenases catalyze various reactions, with hydroxylation being a key modification that can significantly alter a steroid's polarity and biological function. nih.gov Several CYP isoforms are involved in testosterone metabolism. For instance, CYP2C19 and CYP2C9 have been shown to catalyze the hydroxylation of progesterone (B1679170) and testosterone. drugbank.com Specifically, the 2α-hydroxylation of testosterone, leading to the formation of 2α-hydroxytestosterone, has been documented. researchgate.net While many P450s contribute to steroid metabolism, the specific enzymes responsible for the 2α-hydroxylation of testosterone are a subject of ongoing research. nih.gov Studies have identified bacterial P450s, such as CYP154C2 from Streptomyces avermitilis, as capable of performing this specific reaction. researchgate.netasm.org In humans, members of the CYP3A subfamily are responsible for producing the majority of testosterone metabolites. ebi.ac.uk
Table 1: Examples of Cytochrome P450 Enzymes in Steroid Metabolism
| Enzyme Family | Specific Enzyme | Substrate(s) | Key Function(s) |
|---|---|---|---|
| CYP2C | CYP2C9, CYP2C19 | Progesterone, Testosterone | Hydroxylation drugbank.com |
| CYP3A | CYP3A4 | Testosterone | Major catalyst for testosterone metabolism, producing various hydroxylated metabolites ebi.ac.uknih.gov |
| Bacterial P450s | CYP154C2 | Testosterone, Androstenedione (B190577) | 2α-hydroxylation researchgate.netasm.org |
Testosterone undergoes extensive metabolism in the liver and other tissues, leading to a variety of products. ebi.ac.uk The metabolic pathways can be broadly categorized into Phase I and Phase II reactions. nih.gov Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups. nih.gov The hydroxylation of testosterone to form metabolites like 2α-hydroxytestosterone is a key Phase I biotransformation. ebi.ac.ukresearchgate.net This metabolite exists alongside other hydroxylated forms, such as 6β-hydroxytestosterone and 16α-hydroxytestosterone. ebi.ac.uk Following Phase I, these metabolites can undergo Phase II conjugation reactions, which facilitate their excretion from the body. nih.gov Therefore, 2α-hydroxytestosterone is an intermediate metabolite in the catabolic cascade of testosterone.
Enzymatic Hydroxylation of Steroid Nuclei at the 2α-Position
The introduction of a hydroxyl group at the 2α-position of the steroid nucleus is a highly specific enzymatic reaction. This modification can significantly impact the biological activity of the steroid. For example, the 2α-hydroxyl group of 2α-hydroxyandrostenedione has been shown to prevent binding to the androgen receptor. nih.gov
The enzymes responsible for this regio- and stereoselective oxidation are primarily cytochrome P450 monooxygenases. nih.gov While reports on P450s that specifically catalyze 2α-hydroxylation are not abundant, some bacterial CYPs have been identified and engineered to improve their efficiency for this reaction. nih.govasm.org For instance, CYP154C2 from Streptomyces avermitilis has been a focus of such studies, where rational design based on its crystal structure has led to mutants with significantly enhanced 2α-hydroxylation activity towards testosterone and androstenedione. nih.govasm.org These studies provide a theoretical basis for the industrial application of P450 enzymes in producing 2α-hydroxylated steroids. asm.org
Acetylation and Deacetylation Mechanisms of Hydroxyl Groups at C-2 and C-17 on Steroid Structures
Acetylation is a chemical reaction that introduces an acetyl functional group into a compound, while deacetylation is the reverse process. news-medical.net In the context of steroids, acetylation involves the substitution of a hydrogen atom in a hydroxyl group with an acetyl group, forming an acetate (B1210297) ester. news-medical.net This modification can occur at various positions on the steroid skeleton, including the C-2 and C-17 hydroxyl groups.
The acetylation and deacetylation of steroids are controlled by specific enzymes. In yeast, the acetyltransferase ATF2 is responsible for the acetylation of sterols, and a deacetylase called SAY1 mediates the deacetylation. nih.govresearchgate.net This cycle of acetylation and deacetylation can act as a detoxification pathway, controlling the export of steroids and sterols from the cell. nih.govresearchgate.net For instance, the steroid precursor pregnenolone (B344588) is acetylated by ATF2, and the resulting pregnenolone acetate is then exported. nih.govresearchgate.net
The selective deacetylation of acetylated steroids can also be achieved chemically. For example, dibutyltin (B87310) oxide has been used to selectively remove acetyl groups from steroids with lower steric hindrance or those near other functional groups. nih.gov This method allows for the targeted modification of polyhydroxysteroids. nih.gov
Conjugation and Other Phase II Biotransformations of 2α-Hydroxytestosterone Derivatives
Following Phase I metabolism, which includes hydroxylation, steroid metabolites like 2α-hydroxytestosterone undergo Phase II biotransformation reactions. nih.gov These reactions involve conjugation with endogenous molecules to increase their water solubility and facilitate their elimination from the body. nih.govreactome.org The primary Phase II reactions for steroids are glucuronidation and sulfation. nih.govcas.cz
Glucuronidation is the most common Phase II reaction, catalyzed by a family of enzymes known as Uridine Diphosphate Glucuronosyltransferases (UGTs). nih.govcas.cz These enzymes transfer a glucuronyl group from uridine-5´-diphosphoglucuronic acid (UDPGA) to the hydroxyl groups of steroids. cas.cz This process primarily occurs in the liver but is also active in other steroid-metabolizing tissues. cas.cznih.gov
The UGT superfamily is divided into two main families, UGT1 and UGT2. cas.czoup.com Several UGT enzymes have been identified as being active in the conjugation of steroids. The most important for steroid metabolism are UGT2B7, UGT2B15, and UGT2B17. cas.cz These enzymes exhibit specificity for different steroid substrates. oup.com For example, UGT2B enzymes are particularly involved in the glucuronidation of C19 steroids (androgens), while UGT1A enzymes are more active on C18 steroids (estrogens). oup.com The expression of these UGTs in steroid target tissues suggests that local glucuronidation plays a crucial role in modulating steroid hormone levels and terminating their biological response. oup.comoup.com
Table 2: Key UGT Enzymes in Steroid Conjugation
| Enzyme Family | Specific Enzyme | Key Substrates | Tissue Expression |
|---|---|---|---|
| UGT2B | UGT2B7 | Androgen metabolites (DHT, ADT, 3α-diol) | Liver, Skin |
| UGT2B | UGT2B15 | Androgen metabolites (DHT, ADT, 3α-diol) | Liver, Prostate, Skin |
| UGT2B | UGT2B17 | Androgen metabolites (DHT, ADT, 3α-diol) | Liver, Prostate, Skin |
Sulfation and Other Conjugation Pathways
Microbial Transformation Studies of Androstane (B1237026) and Androstene Steroids
The biotransformation of steroids by microorganisms is a significant area of research, offering environmentally friendly and highly specific methods for producing novel and pharmaceutically valuable steroid derivatives. nih.gov Fungi, in particular, are known for their ability to perform a wide range of modifications on the steroid nucleus. researchgate.net These transformations include hydroxylation, oxidation, dehydrogenation, and lactonization, among others. nih.govresearchfloor.org
Microbial transformations can provide an efficient alternative to complex chemical syntheses for creating specific steroid modifications. davidmoore.org.uk The enzymes within these microorganisms, such as cytochrome P450 monooxygenases, are responsible for these highly specific catalytic activities. mdpi.com
Hydroxylation and Other Biocatalytic Modifications by Fungi and Microorganisms
Fungi and other microorganisms are extensively used for the hydroxylation and modification of androstane and androstene steroids. nih.gov These biocatalytic processes are highly regioselective and stereoselective, allowing for the introduction of hydroxyl groups at specific positions on the steroid skeleton, which is often challenging to achieve through chemical synthesis. researchfloor.orgrsc.org
Fungal species from genera such as Aspergillus, Penicillium, Rhizopus, and Gnomonia have been shown to be effective in these transformations. researchgate.netcdnsciencepub.comrsc.org For instance, the fungus Gnomonia fructicola is known to hydroxylate testosterone at the C-2β position. cdnsciencepub.com Similarly, Aspergillus ochraceus has a preference for 11α-hydroxylation of 5α-androstane derivatives. rsc.org
The introduction of a hydroxyl group can significantly alter the biological activity of the steroid molecule. researchfloor.org Besides hydroxylation, other common modifications include the oxidation of hydroxyl groups to ketones and the reduction of carbonyl groups. nih.gov For example, Penicillium vinaceum has been observed to carry out the Baeyer-Villiger oxidation of androstane and androstene steroids, leading to the formation of lactones. nih.gov
The following tables summarize findings from various studies on the microbial transformation of androstane and androstene steroids.
Table 1: Fungal Biotransformation of Androstane and Androstene Steroids
| Fungus Species | Substrate(s) | Major Transformation(s) | Reference(s) |
|---|---|---|---|
| Penicillium vinaceum | Epiandrosterone, Androsterone, Progesterone, Testosterone | Baeyer-Villiger oxidation, Oxidation at C-3 and C-17 | nih.gov |
| Gnomonia fructicola | Testosterone | 2β-Hydroxylation | cdnsciencepub.com |
| Aspergillus ochraceus | 5α-Androstan-3-one, 5α-Androstan-17-one | 11α-Hydroxylation, 6β,11α-Dihydroxylation, 7β,11α-Dihydroxylation | rsc.org |
| Calonectria decora | 5α-Androstane-6,17-dione, 5α-Androstane-7,17-dione | 1β-Hydroxylation | rsc.org |
| Rhizopus stolonifer | Testosterone | 11α-Hydroxylation, Oxidation of 17β-hydroxyl group, Lactonization of D-ring | researchgate.net |
Table 2: Microbial Biotransformation of Androstenedione (AD)
| Microorganism | Major Product(s) | Reference(s) |
|---|---|---|
| Curvularia lunata RNCIM F-981 | 14α-hydroxy-AD | mdpi.com |
| Various fungi from cultural heritage sites | Multiple hydroxylated and oxidized derivatives | mdpi.com |
These studies highlight the diverse catalytic capabilities of microorganisms in modifying the basic androstane and androstene structures. nih.govmdpi.com The specific outcomes of these biotransformations are dependent on the substrate, the microbial species, and the culture conditions. nih.govdavidmoore.org.uk
Advanced Analytical Methodologies for 2α Hydroxytestosterone 2,17 Diacetate Research
Mass Spectrometry-Based Techniques for Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool in steroid research, enabling both the quantification of known compounds and the identification of novel metabolites. When coupled with chromatographic separation techniques, MS provides the high selectivity and sensitivity required for analyzing complex biological matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary method for steroid analysis due to its high sensitivity, specificity, and versatility. nih.govmanchester.ac.uk The development of a robust LC-MS/MS method for a diacetylated steroid like 2α-Hydroxytestosterone 2,17-Diacetate involves careful optimization of several parameters.
The initial sample preparation is critical and often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate steroids from the sample matrix, such as serum or urine, and reduce interference. nih.govnih.govmsacl.org For acetylated derivatives, chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column. nih.govmdpi.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve ionization efficiency. nih.govmdpi.com
Derivatization is a common strategy in steroid analysis to enhance ionization efficiency, especially for compounds with poor ionizability. nih.govresearchgate.net While the acetate (B1210297) groups at C2 and C17 of the target compound may improve its chromatographic properties, derivatization of the C3 keto group could further enhance sensitivity. researchgate.net
In the mass spectrometer, electrospray ionization (ESI) is a frequently used ionization source for steroid analysis. mdpi.com For quantification, the instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, ensuring high specificity and accurate quantification. endocrine-abstracts.orgmdpi.com
Table 1: Illustrative LC-MS/MS Method Parameters for Steroid Derivative Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Separation of steroids based on hydrophobicity. |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | Elution of analytes from the column. |
| Flow Rate | 0.2 - 0.5 mL/min | Controls retention time and separation efficiency. |
| Column Temperature | 30 - 50 °C | Optimizes peak shape and separation. |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generation of charged analyte molecules. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. |
| Precursor Ion (Q1) | [M+H]⁺ of the analyte | Selects the mass of the intact molecule. |
| Product Ion (Q3) | Specific fragment ion post-collision | Confirms identity and provides quantification signal. |
This table presents generalized parameters. Actual values must be optimized for the specific analyte and instrumentation.
Gas chromatography-mass spectrometry (GC/MS) is a classic and powerful technique for the comprehensive profiling of steroid metabolites. nih.gov It offers high chromatographic resolution, allowing for the separation of closely related steroid isomers. For GC/MS analysis, steroids, which are not inherently volatile, must undergo chemical derivatization to increase their volatility and thermal stability. nih.govrestek.com Common derivatization procedures involve the formation of trimethylsilyl (B98337) (TMS) ethers from hydroxyl groups and methyloxime (MO) derivatives from keto groups. restek.com In the case of 2α-Hydroxytestosterone 2,17-Diacetate, the C3-keto group would be a primary target for derivatization.
Following derivatization, the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. restek.com The separated compounds then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI creates characteristic and reproducible fragmentation patterns that serve as a "fingerprint" for a specific compound, allowing for its identification by comparison to spectral libraries or through interpretation of the fragmentation. dshs-koeln.de
GC/MS is particularly well-suited for identifying metabolites of 2α-Hydroxytestosterone 2,17-Diacetate by detecting modifications to the steroid core, such as further hydroxylation, reduction of the A-ring, or cleavage of the acetate esters. The retention time and the mass spectrum together provide a high degree of confidence in the identification of these metabolic products. dshs-koeln.descispace.com
Table 2: Representative GC/MS Conditions for Steroid Metabolite Profiling
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Sample Preparation | ||
| Derivatization | O-methylation followed by silylation (e.g., MSTFA) | Increases volatility and thermal stability. |
| Gas Chromatography | ||
| Column | Fused silica (B1680970) capillary column (e.g., 5% phenyl-methylpolysiloxane) | High-resolution separation of derivatized steroids. |
| Carrier Gas | Helium | Transports sample through the column. |
| Temperature Program | Ramped from ~180°C to >300°C | Separates compounds based on boiling point/volatility. |
| Mass Spectrometry | ||
| Ionization Source | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation for identification. |
| Mass Analyzer | Quadrupole or Ion Trap | Separates ions based on their mass-to-charge ratio. |
This table outlines typical conditions. Specific parameters require optimization for the metabolites of interest.
High-resolution mass spectrometry (HRMS), often coupled with ultra-high-pressure liquid chromatography (UHPLC), provides an additional layer of certainty in structural analysis. nih.gov Unlike standard tandem mass spectrometry (MS/MS), which measures nominal masses, HRMS instruments (such as Orbitrap or time-of-flight (TOF) analyzers) can measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 5 parts per million). nih.gov
This capability is crucial for confirming the elemental composition of a synthesized or unknown compound like 2α-Hydroxytestosterone 2,17-Diacetate. By obtaining a highly accurate mass measurement, researchers can calculate a unique elemental formula (e.g., C₂₃H₃₄O₅ for the protonated molecule of the target compound). This allows for the confident differentiation of the analyte from other isobaric compounds—molecules that have the same nominal mass but different elemental formulas. HRMS is therefore a powerful tool for structural confirmation, complementing the fragmentation data obtained from MS/MS experiments. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2α-Hydroxytestosterone 2,17-Diacetate
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including complex steroids. It provides detailed information about the carbon-hydrogen framework and the relative orientation of atoms in three-dimensional space.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the structure of 2α-Hydroxytestosterone 2,17-Diacetate.
In the ¹H NMR spectrum , each unique proton in the molecule produces a signal. The chemical shift (δ) of the signal indicates the electronic environment of the proton, the integration (area under the signal) corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons. mdpi.com For 2α-Hydroxytestosterone 2,17-Diacetate, key diagnostic signals would include:
Singlets corresponding to the two angular methyl groups (C18 and C19).
Singlets for the methyl protons of the two acetate groups.
A downfield signal for the proton at C4 in the α,β-unsaturated ketone system.
Signals for the protons at C2 and C17, which would be shifted downfield due to the deshielding effect of the adjacent acetate groups.
In the ¹³C NMR spectrum , each unique carbon atom produces a signal. nih.gov The chemical shifts are indicative of the carbon's hybridization and its chemical environment. For the target compound, characteristic signals would include:
A signal for the C3 carbonyl carbon at a downfield shift.
Signals for the C4 and C5 carbons of the double bond.
Signals for the C2 and C17 carbons, shifted downfield by the attached acetate groups.
Signals for the carbonyl carbons of the two acetate groups at very downfield shifts (~170 ppm).
Signals for the methyl carbons of the acetate groups.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in 2α-Hydroxytestosterone 2,17-Diacetate
| Nucleus | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
|---|---|---|---|
| C18-H₃ | ~0.8 | ~12 | Typical angular methyl group shift. researchgate.net |
| C19-H₃ | ~1.2 | ~18 | Angular methyl group near an unsaturated system. researchgate.net |
| C2-H | ~5.0 | ~75 | Deshielded by α-acetate group. |
| C3 | - | ~200 | Carbonyl carbon in a conjugated system. nih.gov |
| C4-H | ~5.8 | ~124 | Vinylic proton in a conjugated enone. mdpi.com |
| C17-H | ~4.6 | ~82 | Deshielded by β-acetate group. nih.gov |
| -OCOCH₃ | ~2.0, ~2.1 | ~170 (C=O), ~21 (CH₃) | Characteristic shifts for acetate groups. researchgate.net |
Note: These are predicted values based on data for similar steroid structures. Actual experimental values may vary.
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and, crucially, for determining the stereochemistry of the molecule. rsc.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. rsc.org By tracing these correlations, one can map out the spin systems within the steroid rings and side chains, confirming the connectivity of the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov It is invaluable for assigning the ¹³C spectrum based on the more easily assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is used to connect different spin systems and to assign quaternary carbons (those with no attached protons).
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining stereochemistry. researchgate.netnih.gov It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For 2α-Hydroxytestosterone 2,17-Diacetate, a critical NOESY correlation would be expected between the C2 proton (in the β-position) and the C19 methyl protons. The absence of a strong NOE between the C2-H and the C10-H would further support the α-configuration of the acetate group. These spatial relationships allow for the definitive assignment of the relative stereochemistry at C2 and other chiral centers.
Chromatographic Separations for Isomer and Metabolite Analysis of 2α-Hydroxytestosterone 2,17-Diacetate
The analysis of 2α-Hydroxytestosterone 2,17-Diacetate and its related compounds often involves the separation of a complex mixture of steroidal isomers and metabolites. High-performance liquid chromatography (HPLC) is a primary tool for this purpose, offering high resolution and sensitivity.
The separation of hydroxylated testosterone (B1683101) metabolites, which are precursors to the diacetate form, has been extensively studied. These methods provide a foundation for developing protocols for 2α-Hydroxytestosterone 2,17-Diacetate. For instance, reversed-phase HPLC is commonly employed, utilizing C18 columns. nih.gov The mobile phase composition is a critical parameter that is optimized to achieve separation. A common approach involves a gradient elution using a mixture of an organic solvent, such as acetonitrile or methanol, and water. nih.govgenprice.com
One established method for the separation of hydroxylated testosterone metabolites uses a Hypersil BDS C18 column with a linear gradient of tetrahydrofuran-acetonitrile-water. nih.gov While this method was developed for the hydroxylated precursors, it demonstrates the potential for resolving structurally similar steroids. Subtle changes in chromatographic conditions, including the specific organic modifier and gradient slope, can alter the elution order and improve the separation of isomers like the 2α- and 2β-hydroxy epimers. oup.com
For the analysis of steroid acetates specifically, HPLC methods have been developed that use a μBondpak C18 column with an acetonitrile-water mobile phase. nih.gov This system is effective for separating various steroid acetates from their degradation products and other formulation components. nih.gov The retention of 2α-Hydroxytestosterone 2,17-Diacetate in such a system would be influenced by the presence of the two acetate groups, which increases its lipophilicity compared to its non-acetylated counterpart, 2α-Hydroxytestosterone.
In the context of separating hydroxylated isomers of other anabolic androgenic steroids, supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful orthogonal technique. capes.gov.br SFC can provide different selectivity compared to HPLC and is highly effective for separating stereoisomers, suggesting its potential applicability for resolving 2α-Hydroxytestosterone 2,17-Diacetate from its isomers.
Table 1: Illustrative HPLC Conditions for Separation of Related Steroid Compounds
| Parameter | HPLC System 1 (Hydroxylated Metabolites) | HPLC System 2 (Steroid Acetates) |
| Stationary Phase | Hypersil BDS C18 | μBondpak C18 |
| Mobile Phase | Tetrahydrofuran-acetonitrile-water (gradient) | Acetonitrile-water |
| Detection | UV | UV (240 nm) |
| Application | Separation of testosterone metabolites | Quantification of steroid acetates |
This table is a composite based on methodologies for related compounds and illustrates typical starting points for method development for 2α-Hydroxytestosterone 2,17-Diacetate.
Spectroscopic Characterization Methods (e.g., Infrared Spectroscopy, UV-Vis Spectroscopy)
Spectroscopic techniques are indispensable for the structural elucidation of 2α-Hydroxytestosterone 2,17-Diacetate, providing information about its functional groups and conjugated systems.
Infrared (IR) Spectroscopy
Infrared spectroscopy is particularly useful for identifying the characteristic functional groups within the 2α-Hydroxytestosterone 2,17-Diacetate molecule. The presence of two ester groups (acetates) and a ketone will give rise to strong, distinct absorption bands in the IR spectrum.
The acetate groups at the C-2 and C-17 positions are expected to show strong carbonyl (C=O) stretching vibrations. In steroidal acetates, these bands typically appear in the region of 1730-1740 cm⁻¹. acs.org Additionally, the C-O stretching vibrations of the acetate groups would produce strong bands, often observed around 1240-1250 cm⁻¹. acs.org
The α,β-unsaturated ketone of the A-ring (the 3-keto, Δ⁴-ene system) will also have a characteristic C=O stretching frequency, typically found at a lower wavenumber than the ester carbonyls, around 1670-1680 cm⁻¹, due to conjugation. The C=C stretching of the enone system would be expected to produce a band in the 1610-1620 cm⁻¹ region.
Table 2: Expected Infrared Absorption Bands for 2α-Hydroxytestosterone 2,17-Diacetate
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| Acetate Carbonyl (C=O) | 1730 - 1740 | Stretch |
| Enone Carbonyl (C=O) | 1670 - 1680 | Stretch |
| Alkene (C=C) | 1610 - 1620 | Stretch |
| Acetate (C-O) | 1240 - 1250 | Stretch |
These values are based on characteristic absorption frequencies for similar steroidal structures. acs.org
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to characterize the conjugated π-electron system within the molecule. For 2α-Hydroxytestosterone 2,17-Diacetate, the key chromophore is the 4-en-3-one system in the A-ring. This α,β-unsaturated ketone system gives rise to a strong π → π* electronic transition.
Testosterone itself exhibits a maximum absorbance (λmax) at approximately 241 nm in methanol. lgcstandards.com The introduction of a hydroxyl group and subsequent acetylation at the 2α position is not expected to significantly shift the λmax of the 4-en-3-one chromophore, as it is not in direct conjugation with the system. Therefore, the λmax for 2α-Hydroxytestosterone 2,17-Diacetate is predicted to be in a similar region. Studies on testosterone and its derivatives confirm a maximum absorbance around 237-240 nm. nih.govresearchgate.net This characteristic absorption allows for the quantitative determination of the compound using UV detectors in HPLC systems. nih.gov
Table 3: UV-Vis Absorption Data for Related Steroid Structures
| Compound | Solvent | λmax (nm) |
| Testosterone | Methanol | ~241 |
| Testosterone | Acetonitrile | ~237 |
| Generic Corticosteroid Acetates | Acetonitrile-Water | ~240 |
This table provides reference values from related compounds to estimate the UV-Vis characteristics of 2α-Hydroxytestosterone 2,17-Diacetate. nih.govlgcstandards.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 2a-Hydroxy Testosterone 2,17-Diacetate in synthetic products?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with infrared spectroscopy (IR) to detect functional groups like acetate moieties. For quantification, pair HPLC with UV detection at 240–254 nm, optimized for steroid derivatives .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store the compound at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the acetate groups. Conduct stability studies under varying pH (4–9) and temperature (4–37°C) conditions to establish degradation kinetics. Monitor for byproducts like free hydroxylated testosterone using HPLC .
Q. What in vitro models are suitable for initial toxicity screening of this compound?
- Methodological Answer : Use immortalized cell lines (e.g., HepG2 for hepatic toxicity, HEK293 for renal toxicity) with MTT assays to assess cytotoxicity. Include positive controls (e.g., acetaminophen for hepatotoxicity) and validate results with lactate dehydrogenase (LDH) release assays. Reference OECD guidelines for baseline toxicity thresholds .
Advanced Research Questions
Q. How can researchers design experiments to assess the androgenic activity of this compound?
- Methodological Answer : Employ androgen receptor (AR)-transfected cell lines (e.g., MDA-kb2) with luciferase reporter assays to measure transcriptional activation. Compare potency to testosterone and dihydrotestosterone (DHT) using dose-response curves (EC50 calculations). Include AR antagonists (e.g., flutamide) to confirm specificity. For in vivo validation, use castrated rodent models with tissue-specific androgen response markers .
Q. How should contradictory data on the compound’s biological activity be resolved?
- Methodological Answer : Apply multivariate statistical models (e.g., ANOVA with Tukey’s post hoc test) to account for batch variability, solvent effects, or cell line heterogeneity. Validate findings using orthogonal assays (e.g., radioligand binding vs. functional assays). For pharmacokinetic discrepancies, compare plasma protein binding profiles and metabolic stability in liver microsomes .
Q. What experimental strategies optimize the detection of reactive oxygen species (ROS) in studies involving this compound?
- Methodological Answer : Use fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) with flow cytometry or microplate readers. Apply D-optimal experimental design to optimize variables (e.g., probe concentration, incubation time, and cell density). Include controls with ROS scavengers (e.g., N-acetylcysteine) and validate with electron paramagnetic resonance (EPR) spectroscopy .
Q. How can researchers investigate the compound’s interaction with nuclear receptors beyond the androgen receptor?
- Methodological Answer : Perform co-crystallization studies or molecular docking simulations to predict binding affinities for receptors like estrogen receptor alpha (ESR1) or progesterone receptor (PR). Validate with competitive binding assays using radiolabeled ligands (e.g., ³H-estradiol for ESR1). Cross-reference with transcriptomic data to identify off-target pathways .
Q. What metabolic pathways should be prioritized in pharmacokinetic studies of this compound?
- Methodological Answer : Focus on cytochrome P450 (CYP3A4, CYP2C9) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes using human liver microsomes. Quantify metabolites via LC-MS/MS and compare to structurally related steroids (e.g., testosterone cypionate). For gut microbiota interactions, conduct 16S rRNA sequencing in animal models pre- and post-treatment to assess dysbiosis risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
